tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate
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Overview
Description
Tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a hydroxy-substituted butyl chain, which is further linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the butyl chain: The hydroxy-substituted butyl chain can be introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable butyl halide.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the hydroxy-substituted butyl-pyrazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a carbonyl-substituted pyrazole derivative.
Reduction: Regeneration of the hydroxy-substituted pyrazole derivative.
Substitution: Formation of various substituted carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and carbamate groups can form hydrogen bonds and other non-covalent interactions with the target, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure with a hydroxyethyl group instead of a hydroxybutyl group.
tert-Butyl (3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of a hydroxybutyl group.
N-(tert-Butoxycarbonyl)ethanolamine: Features an ethanolamine moiety instead of a pyrazole ring.
Uniqueness
Tert-butyl N-[3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)butyl]carbamate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2402830-46-8 |
---|---|
Molecular Formula |
C13H23N3O3 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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